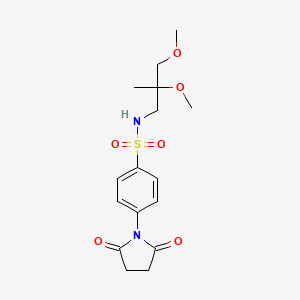

N-(2,3-二甲氧基-2-甲基丙基)-4-(2,5-二氧代吡咯烷-1-基)苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various sulfonamide compounds has been a subject of interest due to their potential as anticancer and anti-inflammatory agents. In one study, a series of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides were synthesized, with the phenyl ring substituted with groups of different electronic, steric, and lipophilic properties . Another research synthesized 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide and 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, characterized by various spectroscopic methods and single crystal X-ray diffraction . Additionally, N,N'-dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) was used as a novel N-bromo reagent for the tetrahydropyranylation/depyranylation of alcohols and phenols . Furthermore, substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been extensively studied using Density Functional Theory (DFT). For instance, the molecular geometry, vibrational frequencies, and stability of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide were analyzed using DFT with a 6-31G(d,p) basis set, and the results were compared with experimental data . Similarly, the structure and spectroscopic properties of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide were studied using DFT calculations, and the predicted geometry was found to well reproduce the structural parameters . The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide were reported, highlighting the influence of substituents on the conformation and hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds has been explored through various reactions. The cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione was investigated, demonstrating the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides . The inhibition of the metalloenzyme carbonic anhydrase by benzene sulfonamides incorporating 4,5,6,7-tetrachlorophthalimide moiety was studied, showing that these compounds have good inhibitory properties against human carbonic anhydrase isoforms .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds have been characterized through various analytical techniques. The thermal stability of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . The electronic absorption spectra of the same compound were recorded and calculated using different computational methods, revealing insights into the charge transfer within the molecule . The first-order hyperpolarizability of the compound was also calculated, indicating its potential nonlinear optical properties .

科学研究应用

分子结构和相互作用

磺酰胺化合物表现出复杂分子相互作用和结构特征。例如,对磺酰胺衍生物的研究探讨了它们的分子构象,突出了弱分子内相互作用以及这些相互作用如何影响它们的结构稳定性和潜在反应性 (Mohan Kumar 等人,2012 年)。这些结构见解对于设计具有特定性质和功能的化合物至关重要。

抗菌和抗氧化活性

磺酰胺衍生物的抗菌和抗氧化特性已得到广泛研究。例如,一项研究合成了新的磺酰胺并测试了它们对选定细菌和真菌菌株的体外抗菌活性,以及它们的自由基清除活性,表明一些合成化合物具有显着的活性 (Jagdish R. Badgujar 等人,2018 年)。这些发现表明磺酰胺衍生物在开发新的抗菌和抗氧化剂中具有潜在应用。

配位化学和金属配合物

磺酰胺衍生物在形成金属配合物中充当配体,揭示了有趣的配位化学方面。对 N-[2-(吡啶-2-基)乙基]-各种磺酰胺衍生物的研究提供了在与金属形成配合物时它们的分子和超分子结构的见解,影响了它们在催化、材料科学和药物中的潜在应用 (Danielle L Jacobs 等人,2013 年)。

光学和磁性活性材料

磺酰胺化合物因其在光学和磁性活性材料中的独特电子效应而受到探索。一项研究合成了带有吸电子磺酰胺基团的配体,研究了它与镧系元素和过渡金属的配位以形成杂双金属配合物。这些配合物表现出可调节的光学和磁性,表明在开发用于电子和光子的新材料中具有应用 (C. Edder 等人,2000 年)。

抗肿瘤和抗菌剂

合成针对特定生物活性的磺酰胺衍生物已产生具有有效抗肿瘤和抗菌作用的化合物。例如,对噻吩和 N-取代噻吩并[3,2-d]嘧啶衍生物的研究已经产生了对癌细胞系和细菌表现出比某些标准药物更高的活性的化合物,突出了磺酰胺衍生物的治疗潜力 (H. Hafez 等人,2017 年)。

属性

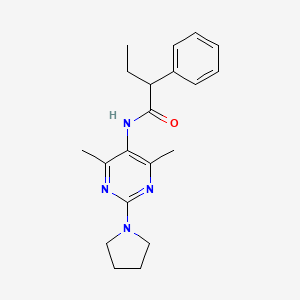

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-16(24-3,11-23-2)10-17-25(21,22)13-6-4-12(5-7-13)18-14(19)8-9-15(18)20/h4-7,17H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFOBKVBHVQTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O)(COC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2530449.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)

![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530454.png)

![4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2530456.png)

![2-[6-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2530457.png)

![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2530458.png)

![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530468.png)

![Ethyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2530471.png)